N-benzyl-3-methylcyclopentan-1-amine
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-benzyl-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C13H19N/c1-11-7-8-13(9-11)14-10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
InChI Key |
XZKCGIGGKXSSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-methylcyclopentan-1-amine (Key Intermediate)
The preparation of N-benzyl-3-methylcyclopentan-1-amine begins with the synthesis of 3-methylcyclopentan-1-amine, which can be achieved by several methods:
| Method | Description | Reaction Conditions | Notes |
|---|---|---|---|
| 1. Catalytic Hydrogenation of Nitriles | Hydrogenation of 3-methylcyclopentanecarbonitrile to the corresponding amine | High pressure H2, Pd or Pt catalyst, elevated temperature | Industrially preferred for high yield and purity |
| 2. Reaction of Hexanoyl Chloride with Ammonia | Nucleophilic substitution of hexanoyl chloride with ammonia to form amide, followed by reduction | Anhydrous conditions, solvents like ether or tetrahydrofuran (THF) | Requires careful control to avoid side reactions |
| 3. Reductive Amination of 3-methylcyclopentanone | Reaction of 3-methylcyclopentanone with ammonia or primary amines in presence of reducing agents | Sodium borohydride (NaBH4) or catalytic hydrogenation | Provides stereoselective access to amine |
These methods focus on obtaining the primary amine with the methyl substituent on the cyclopentane ring intact, which is crucial for further functionalization.
The key step to obtain this compound is the introduction of the benzyl group on the nitrogen atom of 3-methylcyclopentan-1-amine. Several synthetic strategies are documented:
| Method | Description | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1. Reductive Amination with Benzaldehyde | Condensation of 3-methylcyclopentan-1-amine with benzaldehyde to form an imine intermediate, followed by reduction | NaBH4 or NaBH3CN as reducing agent, solvent: benzene or ethanol, reflux or room temperature | High selectivity, mild conditions | Requires careful control of reduction to avoid over-reduction |
| 2. Alkylation with Benzyl Halides | Nucleophilic substitution of 3-methylcyclopentan-1-amine with benzyl chloride or benzyl bromide | Base (e.g., K2CO3), polar aprotic solvents like DMF, mild heating | Straightforward, scalable | Possible formation of quaternary ammonium salts if over-alkylated |
| 3. Catalytic Hydrogenation of Benzyl Amides | Reduction of N-benzylated amides derived from 3-methylcyclopentanecarboxylic acid | Catalysts like Pd/C, H2 atmosphere, elevated pressure | High purity product | Multi-step process, requires amide precursor |
Among these, reductive amination is widely preferred due to its operational simplicity and high yields. The reaction proceeds via formation of a Schiff base (imine) intermediate, which is reduced in situ to the secondary amine.
Biocatalytic and Asymmetric Synthesis Approaches
Recent advances in biocatalysis have enabled asymmetric and stereoselective synthesis of amines structurally related to this compound. Enzyme cascades involving ene-reductases and imine reductases have been employed to achieve high diastereomeric and enantiomeric purity:
These biocatalytic methods offer environmentally friendly alternatives and precise stereochemical control, which are valuable for pharmaceutical and fine chemical applications.
Summary of Preparation Methods
| Step | Method | Key Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|
| 1 | Synthesis of 3-methylcyclopentan-1-amine | Hexanoyl chloride + NH3 or nitrile hydrogenation | Anhydrous ether/THF or H2/Pd | High | Industrial scale feasible |
| 2 | N-Benzylation by reductive amination | 3-methylcyclopentan-1-amine + benzaldehyde + NaBH4 | Benzene/ethanol, reflux or RT | 70-90% | Mild, selective |
| 3 | Alternative N-benzylation by alkylation | Benzyl chloride + base | DMF, mild heating | Moderate to high | Risk of over-alkylation |
| 4 | Biocatalytic asymmetric synthesis | Enzymes + cofactors | Buffered aqueous media, mild temp | High stereoselectivity | Sustainable, stereocontrolled |
Research Findings and Notes
- Reductive amination is the most commonly reported and efficient method for preparing this compound, offering good yields and operational simplicity.
- Alkylation methods require careful stoichiometric control to prevent formation of quaternary ammonium salts.
- Biocatalytic cascades provide an emerging, green chemistry approach with excellent stereochemical outcomes, though they may require specialized enzymes and cofactors.
- Industrial synthesis often relies on catalytic hydrogenation steps for both amine formation and N-benzylation precursors.
- The choice of solvent, temperature, and reducing agent significantly influences the yield and purity of the final product.
- Analytical methods such as gas chromatography (GC) with chiral columns and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl chloride, sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-benzyl-3-methylcyclopentan-1-amine is an organic compound featuring a cyclopentane ring with a methyl group and a benzyl group attached to the nitrogen atom. It has a molecular formula of and a unique structure that gives it distinct chemical properties and biological activities. This compound is of interest in medicinal chemistry and pharmacology because of its potential therapeutic applications.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry. Research continues to expand its applications as scientists explore its interactions with biological systems and potential therapeutic effects.
- Organic Synthesis: this compound serves as an intermediate in organic synthesis, enabling the creation of more complex molecules. It is used as a building block in organic synthesis. The reactions involving this compound can be optimized for industrial production to enhance yield and purity, often using continuous flow reactors for efficiency.
- Biological Activity: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors. this compound exhibits notable biological activities, with studies exploring its potential anti-inflammatory and anti-cancer properties. Related compounds have demonstrated the ability to inhibit tumor necrosis factor-alpha and interleukin-1 beta production in cellular models, suggesting a mechanism for mitigating inflammatory responses. Its structural characteristics may enhance its interaction with specific biological targets, making it a candidate for further pharmacological exploration.
- Pharmaceutical Intermediate: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems. Interaction studies have focused on its binding affinity to various receptors and enzymes, with preliminary findings suggesting it may interact with pathways involved in inflammation and cancer progression. Studies on related compounds indicate their ability to modulate signaling pathways such as mitogen-activated protein kinase and nuclear factor-kappa B, which are crucial in inflammatory responses.
- Industrial Applications: It can be used in developing new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-benzyl-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the cyclopentane ring provides structural rigidity. This combination allows the compound to modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-benzyl-3-methylcyclopentan-1-amine and related compounds:
Key Observations :
Structural Flexibility vs. Rigidity: this compound contains a rigid cyclopentane ring, which may limit conformational flexibility compared to linear analogs like N-benzyl-3-phenylpropan-1-amine . This rigidity could influence binding affinity in receptor-ligand interactions or catalytic activity in metal complexes. In contrast, olefin-containing analogs (e.g., (E)-N-methyl-5-(3-aminophenyl)-3-penten-2-amine) offer torsional freedom, enabling adaptive geometries in coordination chemistry .
Chlorinated derivatives like 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine leverage halogen atoms for electrophilic substitution or cross-coupling reactions, a feature absent in the target compound .
Pharmacological Relevance: While benzathine benzylpenicillin is a well-characterized pharmaceutical salt, this compound lacks documented biological data.
Biological Activity
N-benzyl-3-methylcyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and research findings, including relevant case studies and data tables that summarize its effects.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods:
- N-Alkylation : This common approach involves the reaction of 3-methylcyclopentan-1-amine with benzyl chloride in the presence of a strong base (e.g., sodium hydride) to facilitate nucleophilic substitution.
- Reductive Amination : Another method utilizes 3-methylcyclopentanone and benzylamine, employing reducing agents such as sodium cyanoborohydride to convert the imine intermediate into the desired amine.
This compound interacts with specific molecular targets in biological systems, particularly neurotransmitter receptors. The presence of the benzyl group enhances binding affinity, while the cyclopentane ring contributes to structural rigidity. This combination allows modulation of various biological effects, including:
- Neurotransmitter Release : The compound may influence the release and uptake of neurotransmitters such as dopamine and serotonin, potentially impacting mood and cognition.
- Enzyme Interactions : It has been studied for its role in enzyme-substrate interactions, which are critical for various metabolic pathways .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Psychoactive Effects : The compound has been investigated for its psychoactive properties, suggesting potential applications in treating neurological disorders.
- Antidepressant Activity : Some studies have indicated that similar compounds may exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation .
Case Studies
A review of literature reveals notable studies on related compounds that provide insight into the biological activity of this compound:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
